molecular formula C12H17N5O4S B12387653 (2R,4S,5R)-2-(hydroxymethyl)-5-[6-(methylamino)-2-methylsulfanylpurin-9-yl]oxolane-3,4-diol

(2R,4S,5R)-2-(hydroxymethyl)-5-[6-(methylamino)-2-methylsulfanylpurin-9-yl]oxolane-3,4-diol

Cat. No.: B12387653
M. Wt: 327.36 g/mol
InChI Key: PHFMCMDFWSZKGD-DWVWSIQXSA-N
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Description

(2R,4S,5R)-2-(hydroxymethyl)-5-[6-(methylamino)-2-methylsulfanylpurin-9-yl]oxolane-3,4-diol is a complex organic compound that belongs to the class of nucleoside analogs. This compound is characterized by its unique structure, which includes a purine base attached to a ribose sugar moiety. It has significant importance in medicinal chemistry due to its potential therapeutic applications, particularly in antiviral and anticancer treatments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,4S,5R)-2-(hydroxymethyl)-5-[6-(methylamino)-2-methylsulfanylpurin-9-yl]oxolane-3,4-diol typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of appropriate amines and thiols with a suitable purine precursor.

    Attachment of the Ribose Sugar: The ribose sugar moiety is introduced through glycosylation reactions, where the purine base is coupled with a protected ribose derivative under acidic or basic conditions.

    Deprotection and Purification: The final step involves the removal of protecting groups and purification of the compound using chromatographic techniques.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the purine ring or the ribose moiety, resulting in various reduced analogs.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides are used in the presence of suitable catalysts or under thermal conditions.

Major Products:

    Oxidation Products: Aldehyde or carboxylic acid derivatives.

    Reduction Products: Reduced analogs of the purine or ribose moiety.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2R,4S,5R)-2-(hydroxymethyl)-5-[6-(methylamino)-2-methylsulfanylpurin-9-yl]oxolane-3,4-diol has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.

    Biology: Studied for its interactions with enzymes and nucleic acids, providing insights into cellular processes.

    Medicine: Investigated for its potential as an antiviral and anticancer agent, with studies focusing on its efficacy and mechanism of action.

    Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of (2R,4S,5R)-2-(hydroxymethyl)-5-[6-(methylamino)-2-methylsulfanylpurin-9-yl]oxolane-3,4-diol involves its incorporation into nucleic acids, leading to the inhibition of viral replication or cancer cell proliferation. The compound targets specific enzymes involved in nucleic acid synthesis, such as DNA polymerase or reverse transcriptase, thereby disrupting the replication process. Additionally, it may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

  • (2R,4S,5R)-2-(hydroxymethyl)-5-[6-(amino)-2-methylsulfanylpurin-9-yl]oxolane-3,4-diol
  • (2R,4S,5R)-2-(hydroxymethyl)-5-[6-(methylamino)-2-ethylsulfanylpurin-9-yl]oxolane-3,4-diol
  • (2R,4S,5R)-2-(hydroxymethyl)-5-[6-(methylamino)-2-methylsulfanylpurin-9-yl]oxolane-3,4-diol

Uniqueness: The uniqueness of this compound lies in its specific substitution pattern on the purine ring and the ribose moiety. This unique structure contributes to its distinct biological activity and potential therapeutic applications, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C12H17N5O4S

Molecular Weight

327.36 g/mol

IUPAC Name

(2R,4S,5R)-2-(hydroxymethyl)-5-[6-(methylamino)-2-methylsulfanylpurin-9-yl]oxolane-3,4-diol

InChI

InChI=1S/C12H17N5O4S/c1-13-9-6-10(16-12(15-9)22-2)17(4-14-6)11-8(20)7(19)5(3-18)21-11/h4-5,7-8,11,18-20H,3H2,1-2H3,(H,13,15,16)/t5-,7?,8+,11-/m1/s1

InChI Key

PHFMCMDFWSZKGD-DWVWSIQXSA-N

Isomeric SMILES

CNC1=C2C(=NC(=N1)SC)N(C=N2)[C@H]3[C@H](C([C@H](O3)CO)O)O

Canonical SMILES

CNC1=C2C(=NC(=N1)SC)N(C=N2)C3C(C(C(O3)CO)O)O

Origin of Product

United States

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